![molecular formula C11H9BrN2O B1438183 1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1152504-87-4](/img/structure/B1438183.png)
1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
“1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 4-bromophenyl group, a methyl group, and a carbaldehyde group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The 4-bromophenyl group, the methyl group, and the carbaldehyde group would be attached to different positions on this ring .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The bromophenyl group might undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions . The pyrazole ring might participate in various reactions, including electrophilic substitution, nucleophilic substitution, and reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as the presence of the bromine atom, the aromatic pyrazole and phenyl rings, and the polar carbaldehyde group would influence properties like solubility, melting point, boiling point, and reactivity .
Scientific Research Applications
Antimicrobial Agents
1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: has shown potential in the development of novel antimicrobial agents. Studies suggest that derivatives of this compound exhibit promising activity against Gram-positive pathogens, particularly in combating biofilm-associated infections caused by Enterococcus faecium . The compound’s structure allows for the synthesis of N-acyl-α-amino acids and oxazoles, which are significant in drug design for their antimicrobial and antibiofilm actions .
Pharmacological Research
In pharmacology, this compound is a precursor for synthesizing various biologically active derivatives. These derivatives have been evaluated for their antileishmanial and antimalarial activities, showing significant potential as pharmacophores for preparing safe and effective agents against these diseases . Molecular docking studies further justify the compound’s utility in developing new treatments.
Organic Synthesis
The compound serves as an important raw material in organic synthesis. It acts as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals . Its bromophenyl moiety is particularly valuable for creating compounds with desired biological activities.
Materials Science
In materials science, derivatives of this compound have been utilized in the construction of multivalent supramolecular assemblies. These assemblies exhibit organic room-temperature phosphorescence (RTP) and are used in soft materials and cell imaging applications . The compound’s versatility in forming noncovalent interactions makes it suitable for creating advanced materials with specific optical properties.
Environmental Science
While direct applications in environmental science are not explicitly documented for this compound, related bromophenyl compounds are used in the synthesis of materials and chemicals that may have environmental applications. These include the development of sensors, filters, and other materials designed to detect or mitigate environmental pollutants .
Toxicology
The compound’s derivatives are also relevant in toxicology studies. For instance, brorphine, a related compound, has been investigated for its opioid analgesic properties and potential risks associated with its use as a designer drug . Understanding the toxicological profile of such derivatives is crucial for assessing their safety and environmental impact.
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by pyrazole derivatives, “1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde” could be a potential candidate for further study in medicinal chemistry . Future research could explore its synthesis, properties, and potential biological activities in more detail.
Mechanism of Action
Target of action
Pyrazoles, which is the class of compounds that “1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde” belongs to, are known to interact with various biological targets. For instance, some pyrazoles have been found to inhibit the activity of enzymes like acetylcholinesterase .
Mode of action
The mode of action of pyrazoles can vary greatly depending on their specific structure and the target they interact with. Some pyrazoles can inhibit enzyme activity, while others might interact with cell receptors or other cellular components .
Biochemical pathways
Pyrazoles can affect various biochemical pathways. For example, some pyrazoles have been found to affect the production of reactive oxygen species, which are involved in many cellular processes and can contribute to oxidative stress .
Result of action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. Some pyrazoles, for example, have been found to have antimicrobial, anti-inflammatory, and antitumor activities .
properties
IUPAC Name |
1-(4-bromophenyl)-3-methylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-9(7-15)6-14(13-8)11-4-2-10(12)3-5-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTUVPUCFDKEJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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